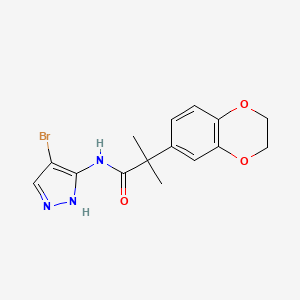![molecular formula C14H16N4S B7057549 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7057549.png)
5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a pyrazole and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyrrolidine intermediates, which are then coupled with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a pharmaceutical agent with various biological activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-2-carbonitrile
- 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]furan-3-carbonitrile
- 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile lies in its specific substitution pattern and the presence of both pyrazole and pyrrolidine moieties. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c15-8-12-7-14(19-11-12)10-17-5-1-3-13(17)9-18-6-2-4-16-18/h2,4,6-7,11,13H,1,3,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUZELXOGSGVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CS2)C#N)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-oxoethyl]-2-methyl-1,2,4-triazol-3-one](/img/structure/B7057473.png)
![1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7057479.png)
![6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057483.png)
![4,5-Dimethyl-2-[[4-[(3-methyltriazol-4-yl)methyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B7057501.png)
![7-[[3-Oxo-4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7057513.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2-ethoxypropanamide](/img/structure/B7057521.png)
![5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7057532.png)
![6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057537.png)
![6-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057548.png)
![4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile](/img/structure/B7057555.png)

![4-[[(E)-3-(2-fluorophenyl)but-2-enoyl]sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057571.png)
![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine](/img/structure/B7057579.png)
![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(2-ethylpyrazol-3-yl)methyl]piperidine](/img/structure/B7057587.png)
